molecular formula C8H7F4P B14743301 Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane CAS No. 710-05-4

Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane

Cat. No.: B14743301
CAS No.: 710-05-4
M. Wt: 210.11 g/mol
InChI Key: KHSGONDCSVYMGN-UHFFFAOYSA-N
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Description

Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of a tetrafluorophosphorane group attached to a 2-phenylethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of a phosphonium salt with a strong base to generate a phosphorus ylide, which then reacts with a suitable electrophile. One common method is the Wittig reaction, where the phosphorus ylide is generated in situ and reacted with an aldehyde or ketone to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale Wittig reactions and the handling of phosphorus ylides can be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The tetrafluorophosphorane group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .

Scientific Research Applications

Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane involves the formation of a phosphorus ylide, which acts as a nucleophile and attacks electrophilic centers in target molecules. This leads to the formation of new carbon-phosphorus bonds and the subsequent generation of the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane is unique due to the presence of the tetrafluorophosphorane group, which imparts distinct reactivity and stability compared to other organophosphorus compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

710-05-4

Molecular Formula

C8H7F4P

Molecular Weight

210.11 g/mol

IUPAC Name

tetrafluoro(2-phenylethenyl)-λ5-phosphane

InChI

InChI=1S/C8H7F4P/c9-13(10,11,12)7-6-8-4-2-1-3-5-8/h1-7H

InChI Key

KHSGONDCSVYMGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CP(F)(F)(F)F

Origin of Product

United States

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